molecular formula C29H37N7O2S B2708603 Cdk9-IN-7 CAS No. 2369981-71-3

Cdk9-IN-7

Numéro de catalogue B2708603
Numéro CAS: 2369981-71-3
Poids moléculaire: 547.72
Clé InChI: LLMKBTGLZJIAMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cdk9-IN-7 is a small molecule inhibitor that targets the cyclin-dependent kinase 9 (CDK9). CDK9 is a protein kinase that plays a critical role in transcriptional regulation by phosphorylating the RNA polymerase II (RNAPII) C-terminal domain (CTD). Cdk9-IN-7 has been shown to inhibit CDK9 activity and suppress the growth of cancer cells in preclinical studies.

Applications De Recherche Scientifique

Transcription Regulation and Cancer Therapy

Cdk9-IN-7, a CDK9 inhibitor, has significant implications in transcription regulation, which is vital for cell growth, differentiation, and viral pathogenesis. Its inhibition contributes to the anticancer activity of many CDK inhibitors under clinical investigation. CDK9 is also a key player in the transcriptional regulation of short-lived antiapoptotic proteins critical for the survival of transformed cells. Inhibiting CDK9 activity could induce growth arrest and apoptosis of cancer cells, making it a potential target for cancer therapy (Wang & Fischer, 2008), (Sonawane et al., 2016).

Gene Reactivation in Cancer

Cdk9-IN-7 has been shown to reactivate epigenetically silenced genes in cancer. This reactivation leads to restored tumor suppressor gene expression, cell differentiation, and activation of endogenous retrovirus genes, providing a promising approach for epigenetic therapy in cancer (Zhang et al., 2018).

Role in Prostate and Ovarian Cancer

CDK9 inhibitors like Cdk9-IN-7 have shown potential as therapeutic options in prostate and ovarian cancer. They can confine the hyperactivity of androgen receptor and the expression of anti-apoptotic proteins, main causes of prostate cancer development and progression. High expression of CDK9 is also an independent predictor of poor prognosis in osteosarcoma and ovarian cancer patients, suggesting its potential as a novel prognostic marker and therapeutic target in these cancers (Rahaman et al., 2016), (Wang et al., 2019).

CDK9 Inhibition and Metabolic Changes

Inhibiting CDK9 induces metabolic stress in cancer cells, characterized by down-regulation of mitochondrial oxidative phosphorylation and ATP depletion. This metabolic switch could be exploited therapeutically, making CDK9 inhibition a potential strategy for targeting cancer cell metabolism (Itkonen et al., 2019).

Drug Development and Therapeutic Strategies

Cdk9-IN-7 and similar compounds are being developed and evaluated in clinical trials for various cancers. Their development represents an ongoing effort to create more specific and effective CDK9 inhibitors for cancer treatment. Emerging strategies include combining inhibitors against CDK9 activity with those against its upstream regulators or downstream effectors (Wu et al., 2020).

Propriétés

IUPAC Name

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKBTGLZJIAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk9-IN-7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.